molecular formula C8H14N6O2 B14522133 N-Ethyl-N'-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea CAS No. 62734-61-6

N-Ethyl-N'-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea

Cat. No.: B14522133
CAS No.: 62734-61-6
M. Wt: 226.24 g/mol
InChI Key: DCHXQMGPNJHEFH-UHFFFAOYSA-N
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Description

N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea is a synthetic organic compound belonging to the triazine family It is characterized by the presence of a triazine ring substituted with methoxy, methylamino, and urea groups

Properties

CAS No.

62734-61-6

Molecular Formula

C8H14N6O2

Molecular Weight

226.24 g/mol

IUPAC Name

1-ethyl-3-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea

InChI

InChI=1S/C8H14N6O2/c1-4-10-7(15)12-6-11-5(9-2)13-8(14-6)16-3/h4H2,1-3H3,(H3,9,10,11,12,13,14,15)

InChI Key

DCHXQMGPNJHEFH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC(=NC(=N1)NC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with methoxy and methylamino substituents.

    Introduction of the Urea Group: The urea group is introduced by reacting the triazine intermediate with ethyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea has several scientific research applications:

    Agriculture: Used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.

    Pharmaceuticals: Investigated for its potential as an anticancer or antimicrobial agent.

    Materials Science: Utilized in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea involves the inhibition of specific enzymes or receptors in target organisms. The compound interacts with molecular targets, such as enzymes involved in metabolic pathways, leading to the disruption of normal cellular functions. The exact pathways and molecular targets depend on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N’-[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea
  • N-Methyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea
  • N-Ethyl-N’-[4-methoxy-6-(ethylamino)-1,3,5-triazin-2-yl]urea

Uniqueness

N-Ethyl-N’-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]urea is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

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